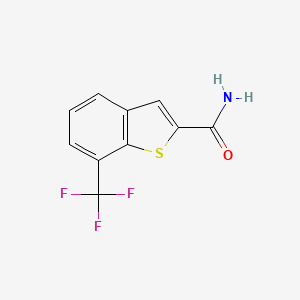![molecular formula C23H24N4O3S B2370974 N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888431-33-2](/img/structure/B2370974.png)
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmaceuticals
Amides play a crucial role in drug development due to their structural versatility. In this context, N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibits potential as a bioactive compound. Researchers have successfully synthesized it using copper-based metal-organic frameworks (MOFs) in an oxidative coupling process. The preparative-scale synthesis achieved >99% conversion and a 95% yield of pure isolated product . Further exploration of its pharmacological properties could lead to novel drug candidates.
Insect Repellents
Interestingly, N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is structurally related to N,N-diethyl-3-methylbenzamide (DEET), the most widely used insect repellent. DEET serves as a metal-organic framework (MOF) solvent, demonstrating its potential for greener applications, such as drug delivery . Investigating the repellent properties of this compound could yield valuable insights for pest control.
Organic Synthesis
The development of new synthetic techniques is essential for organic chemistry. The oxidative coupling method used to synthesize N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide showcases the effectiveness of copper-based MOFs. This methodology is classified as an excellent synthesis (EcoScale) based on environmental and economic factors . Researchers can explore similar approaches for other amides and organic compounds.
Environmental Chemistry
Considering the green metrics associated with the synthesis of N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, researchers can explore its environmental impact further. Factors such as atom economy, reaction mass efficiency, and materials recovery contribute to its eco-friendly profile .
Agrochemicals
While not directly studied for agrochemical applications, understanding the reactivity and stability of this compound could inspire novel approaches in crop protection or soil enhancement.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Peripheral Benzodiazepine Receptor (PBR) . PBR is found on the outer membrane of the mitochondria and is involved in numerous biological processes . It is abundant in peripheral organs such as the kidneys, lungs, and heart, whereas lower levels are found in the brain .
Mode of Action
This compound, also known as N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, binds to the PBR with a high affinity . It has shown a slightly higher affinity (Ki = 4.7 nM) for PBR than does [11C]PK11195 (Ki = 9.3 nM) . This binding interaction leads to changes in the receptor’s function and downstream effects.
Biochemical Pathways
It is known that pbr is involved in various biological processes . A significant increase in PBR expression after neural injury or inflammation (e.g., Alzheimer’s disease, Wernicke’s encephalopathy, multiple sclerosis, and epilepsy) has been observed and has been associated with microglial activation .
Pharmacokinetics
It is known that it has better brain kinetics than [11c]pk11195 , which suggests that it may have better bioavailability and can more effectively reach its target in the brain.
Result of Action
The binding of this compound to PBR can lead to changes in the receptor’s function and downstream effects . These changes can potentially influence various biological processes, including those related to neural injury or inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the expression of PBR can be increased in response to neural injury or inflammation . This suggests that the compound’s action may be more pronounced in such conditions.
Propiedades
IUPAC Name |
N,N-diethyl-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-4-26(5-2)19(28)14-31-23-25-20-15-10-6-7-11-16(15)24-21(20)22(29)27(23)17-12-8-9-13-18(17)30-3/h6-13,24H,4-5,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXOPLCWWCAXEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

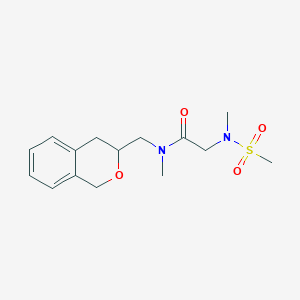
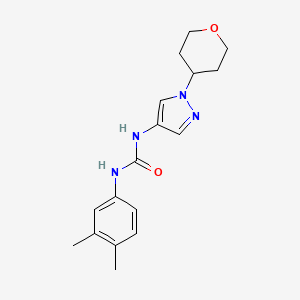

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2370898.png)
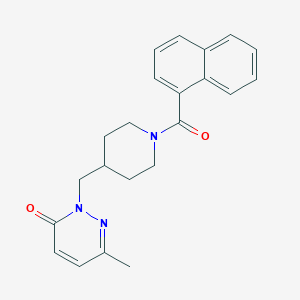
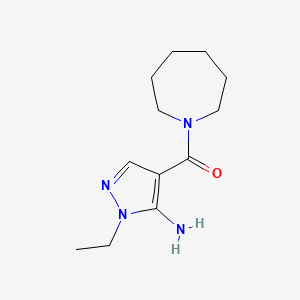
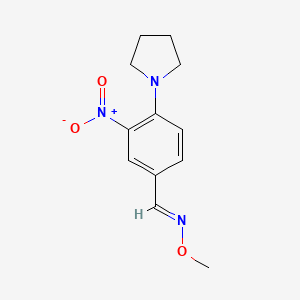




![5-chloro-2-methoxy-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2370908.png)
